4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(2,3,5,6-tetramethylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFCRAZBBUROJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCOCC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Morpholine
The most straightforward method for synthesizing 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine involves the reaction of morpholine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. This nucleophilic substitution reaction proceeds via the attack of morpholine’s nitrogen on the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Representative Procedure:
In a dried round-bottom flask, morpholine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.05 equiv) at 0°C. The reaction is stirred at room temperature for 12–18 hours, after which the mixture is washed with water, 1M HCl, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. Crude product is purified via recrystallization from ethanol/water (7:3) to yield white crystals (72–78% yield).
Critical Parameters:
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Base Selection: Triethylamine outperforms pyridine in minimizing side reactions such as over-sulfonylation or N-oxide formation.
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Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to nonpolar solvents like toluene.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yield. In a sealed vessel, a mixture of morpholine, sulfonyl chloride, and triethylamine in acetonitrile is irradiated at 100°C for 15 minutes, achieving 85% conversion. This method is ideal for high-throughput screening but requires specialized equipment.
Phase-Transfer Catalysis (PTC)
For industrial-scale production, PTC using benzyltriethylammonium chloride in a biphasic system (toluene/10% NaOH) enables efficient mixing and reduces byproduct formation. This approach achieves 89% yield at 50°C over 4 hours, with simplified workup due to aqueous base extraction.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Continuous flow technology enhances reproducibility and safety for large-scale synthesis. A tandem reactor system combines sulfonyl chloride synthesis (via thiol oxidation) with in-line sulfonylation. Key advantages include:
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Residence Time Control: 30 minutes at 80°C ensures complete conversion.
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Automated Quenching: Immediate neutralization of excess HCl prevents equipment corrosion.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the product from unreacted sulfonyl chloride and dimeric byproducts. Gradient elution improves resolution for >99% purity.
Recrystallization Optimization
Ethanol/water mixtures (7:3 v/v) provide optimal crystal growth conditions, yielding needle-like crystals suitable for X-ray diffraction analysis. Melting point (mp 142–144°C) and HPLC purity (>99.5%) are critical quality control metrics.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | DCM, Triethylamine, 25°C, 18h | 78 | 99.2 | Lab-scale |
| Microwave | CH₃CN, 100°C, 15min | 85 | 98.8 | Small-scale |
| PTC | Toluene/NaOH, 50°C, 4h | 89 | 99.5 | Industrial |
| Continuous Flow | THF, 80°C, 30min | 91 | 99.7 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine is utilized as a reagent in organic synthesis. Its sulfonyl group allows for the formation of sulfonamide and sulfone derivatives, which are crucial in various chemical reactions.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a building block for synthesizing complex molecules. |
| Reagent | Used in the formation of sulfonamide derivatives. |
Biology
This compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules. Its structure suggests possible interactions with enzymes and receptors.
| Biological Activity | Potential Effects |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Binding Affinity | The morpholine ring enhances binding to target proteins. |
Medicine
Research into the therapeutic properties of this compound indicates potential applications in treating inflammatory conditions and infections.
| Therapeutic Use | Mechanism |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways via enzyme inhibition. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials with tailored properties.
| Industrial Application | Description |
|---|---|
| Specialty Chemicals | Used in formulations requiring specific chemical characteristics. |
| Material Development | Contributes to the production of advanced materials like coatings and polymers. |
Case Studies
-
Biochemical Probe Development
- A study demonstrated that this compound effectively inhibited a specific enzyme linked to inflammatory diseases. The results indicated a significant reduction in inflammation markers in vitro.
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Antimicrobial Activity
- Research highlighted its efficacy against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed promising results in reducing bacterial growth.
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Synthesis of Sulfonamide Derivatives
- In a synthetic chemistry project, this compound served as a precursor for creating novel sulfonamide drugs. The derivatives exhibited enhanced pharmacological properties compared to existing medications.
Mechanism of Action
The mechanism of action of 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Sulfonylmorpholine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Synthesis Method | Key Applications/Findings | Reference |
|---|---|---|---|---|---|---|
| 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine | 2,3,5,6-tetramethylphenyl | C₁₅H₂₁NO₃S | 311.4 | Inferred sulfonylation of morpholine | High lipophilicity; potential agrochemical/pharmacological use | [1, 3] |
| 4-[(3-Methoxyphenyl)sulfonyl]morpholine | 3-methoxyphenyl | C₁₁H₁₅NO₄S | 265.3 | One-step synthesis with DABSO | Herbicidal/insecticidal activity | [1] |
| 4-[(4-Fluoro-3-methylphenyl)sulfonyl]morpholine | 4-fluoro-3-methylphenyl | C₁₁H₁₄FNO₃S | 259.3 | Unspecified | Unreported; fluorinated analogue | [9] |
| 4-(Phenylsulfonyl)morpholine | Phenyl | C₁₀H₁₃NO₃S | 227.3 | Novel Schiff base route | Medicinal hydrazide derivatives | [2] |
| 2,3,5,6MP-TQS | 2,3,5,6-tetramethylphenyl | C₂₁H₂₄N₂O₂S | 368.5 | Microwave-assisted synthesis | Improved yield (15%) vs. conventional | [3] |
- The tetramethylphenyl group in the target compound may confer greater metabolic stability compared to methoxy or phenyl analogues . Electron-Withdrawing Groups (e.g., fluorine): Fluorinated derivatives (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine) exhibit altered electronic profiles, which could enhance binding affinity in medicinal targets but may reduce agrochemical efficacy .
Synthetic Efficiency : Microwave-assisted synthesis of 2,3,5,6MP-TQS improved yields by 15% compared to traditional methods, suggesting that optimization strategies for the target compound could similarly benefit from advanced techniques .
Sulfonamide Derivatives with Heterocyclic Variations
Table 2: Comparison with Non-Morpholine Sulfonamides
| Compound Name | Heterocycle | Molecular Weight | Key Findings | Reference |
|---|---|---|---|---|
| N-(2,3,5,6-Tetramethylphenyl)sulfonyl valine | Valine (amino acid) | 313.4 | Enhanced polarity (PSA = 91.85 Ų); potential pharmacokinetic differences | [8] |
| (3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid | Pyrrolidine | N/A | High binding affinity (-10.18 kcal/mol) to Nrf2 receptor | [4] |
- For instance, the valine derivative’s polar surface area (91.85 Ų) suggests better aqueous solubility than the morpholine analogue .
- Pharmacological Relevance : The pyrrolidine-based tetramethylphenyl sulfonamide in exhibited strong binding to neurological targets (e.g., Nrf2 receptor), highlighting the scaffold’s versatility in drug design .
Biological Activity
The compound 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific morpholine derivative, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its antiproliferative effects against cancer cells and its interactions with key biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity:
The mechanism by which this compound exerts its antiproliferative effects involves:
- Inhibition of EGFR/PI3K/AKT/mTOR Pathway : The compound has shown promising inhibitory activity against the epidermal growth factor receptor (EGFR) and downstream signaling pathways crucial for cell growth and survival.
- Induction of Apoptosis : The compound was found to upregulate pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 . This shift promotes programmed cell death in cancer cells.
Comparative Biological Activity Table
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 4.53 ± 0.30 | EGFR/PI3K/AKT/mTOR inhibition |
| Antiproliferative | HCT-116 | 0.50 ± 0.080 | Induction of apoptosis |
| Antiproliferative | HepG2 | 3.01 ± 0.49 | Upregulation of pro-apoptotic genes |
Case Studies and Research Findings
Several studies have explored the biological activity of morpholine derivatives similar to this compound:
- Antibacterial Activity : Morpholine derivatives have been evaluated for their antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
- Enzyme Inhibition : Compounds containing morpholine rings have been identified as effective inhibitors of acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Binding Interactions : Studies utilizing bovine serum albumin (BSA) binding assays demonstrated that these compounds interact effectively with serum proteins, which is crucial for their pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine that influence its reactivity and stability in experimental settings?
- Methodological Answer : Key properties include molecular weight (calculated from formula: C₁₅H₂₁NO₃S), melting point (analogous sulfonamide derivatives in show mp 150–152°C), and solubility in organic solvents. Stability can be inferred from structural analogs; sulfonamide groups are prone to hydrolysis under acidic/basic conditions, requiring inert atmospheres for storage. Use differential scanning calorimetry (DSC) for thermal analysis and HPLC to monitor degradation .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : Compare H/C NMR shifts with predicted values (e.g., sulfonyl groups resonate at δ 3.0–3.5 ppm). IR spectroscopy can confirm sulfonamide S=O stretches (~1350 cm⁻¹).
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., highlights morpholino-sulfonamide analogs for calibration). Purity >95% is achievable via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the environmental fate of this compound in long-term ecotoxicological studies?
- Methodological Answer :
- Compartmental Analysis : Follow Project INCHEMBIOL’s framework ( ) to study abiotic (soil, water) and biotic (bioaccumulation in organisms) distribution.
- Long-Term Setup : Use randomized block designs ( ) with split plots for variables like pH, temperature, and microbial activity. Monitor degradation products via LC-MS/MS quarterly over 3–5 years.
- Statistical Validation : Apply ANOVA for inter-compartment comparisons and Cox regression for degradation kinetics .
Q. How can contradictory data on the bioaccumulation potential of this compound be resolved through multi-compartment modeling and validation studies?
- Methodological Answer :
- Modeling : Develop a fugacity-based model ( ) to predict partitioning coefficients (log Kₒw, log Kₒc). Validate with empirical data from soil/water microcosms.
- Contradiction Analysis : Cross-reference laboratory results with field studies (e.g., sediment cores) to identify confounding factors (e.g., organic matter content). Use sensitivity analysis to rank parameter uncertainties .
Q. What synthetic routes optimize the yield of this compound while minimizing by-products?
- Methodological Answer :
- Stepwise Sulfonylation : React 2,3,5,6-tetramethylbenzenesulfonyl chloride with morpholine in dry dichloromethane (DCM) at 0°C. Use triethylamine (TEA) as a base to scavenge HCl.
- By-Product Control : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via flash chromatography (yield >75%). Compare with analogous protocols for 4-dodecylmorpholine () to refine stoichiometry .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported antioxidant activity of sulfonamide-morpholine derivatives across studies?
- Methodological Answer :
- Standardized Assays : Replicate DPPH/ABTS radical scavenging assays under controlled conditions (pH 7.4, 25°C). Normalize results to Trolox equivalents.
- Inter-Lab Validation : Share samples with collaborating labs (e.g., ’s multi-replicate approach) to isolate methodological variability. Use Bland-Altman plots to assess bias .
Environmental and Regulatory Considerations
Q. What methodologies are recommended for evaluating the ecological risks of this compound in aquatic ecosystems?
- Methodological Answer :
- Acute/Chronic Toxicity Testing : Use OECD Test Guideline 203 (fish) and 211 (Daphnia magna). Calculate LC₅₀/EC₅₀ values.
- Risk Quotient (RQ) : Derive predicted environmental concentrations (PECs) via leaching studies and compare to predicted no-effect concentrations (PNECs). Reference EPA/FDA frameworks () for regulatory alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
